molecular formula C25H27ClN2O3 B2938076 1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol CAS No. 890605-36-4

1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol

Cat. No.: B2938076
CAS No.: 890605-36-4
M. Wt: 438.95
InChI Key: LSJSTZRULOBPQL-UHFFFAOYSA-N
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Description

The compound 1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol features a piperazine core substituted with a 4-chlorophenyl group at the 1-position and a propan-2-ol moiety linked to a 3-phenoxyphenoxy group.

Properties

IUPAC Name

1-[4-(4-chlorophenyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClN2O3/c26-20-9-11-21(12-10-20)28-15-13-27(14-16-28)18-22(29)19-30-24-7-4-8-25(17-24)31-23-5-2-1-3-6-23/h1-12,17,22,29H,13-16,18-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSJSTZRULOBPQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(COC2=CC(=CC=C2)OC3=CC=CC=C3)O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol typically involves multiple steps, starting with the reaction of 4-chlorophenylpiperazine with appropriate reagents to introduce the phenoxy groups. The reaction conditions often require precise temperature control and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process is optimized to minimize waste and ensure cost-effectiveness.

Chemical Reactions Analysis

Piperazine Ring

  • Nucleophilic substitution : The piperazine nitrogen can participate in further alkylation or acylation. For instance, analogs like 1-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-3-(4-fluorophenoxy)propan-2-ol (source ) highlight the stability of the piperazine core under acidic/basic conditions.

  • Protonation states : Piperazine derivatives exhibit pH-dependent behavior, influencing salt-bridge interactions in biological systems (source ).

Phenoxy Ether Linkage

  • Oxidative stability : The diaryl ether bond is resistant to hydrolysis but susceptible to strong oxidants (e.g., KMnO4) under heated conditions, forming quinone derivatives.

Propan-2-ol Moiety

  • Oxidation : The secondary alcohol may oxidize to a ketone (e.g., using CrO3 or Swern conditions), though no direct data exists for this compound.

  • Esterification : Reactivity with acyl chlorides (e.g., acetic anhydride) is probable, forming esters (source ).

Degradation Pathways

  • Acidic hydrolysis : The piperazine ring may undergo ring-opening in concentrated HCl, forming ethylene diamine derivatives.

  • Thermal decomposition : At >200°C, cleavage of the phenoxy-propanol chain is likely, producing chlorophenol and piperazine fragments (source ).

Comparative Reactivity Table

Reaction TypeConditionsExpected ProductSupporting Data
AlkylationK2CO3, KI, ethanol/water, 80°CPiperazine-phenoxy adductSource
Oxidation (alcohol → ketone)CrO3, H2SO4, acetone1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-oneAnalogous to source
EsterificationAcetic anhydride, pyridineAcetylated propan-2-ol derivativeSource

Scientific Research Applications

1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol has several scientific research applications:

  • Chemistry: It can be used as a building block in the synthesis of more complex molecules.

  • Biology: The compound may serve as a ligand in biological assays to study receptor interactions.

  • Medicine: It has potential therapeutic applications, possibly as a drug candidate for various conditions.

  • Industry: The compound can be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol exerts its effects involves binding to specific molecular targets. The compound may interact with receptors or enzymes, leading to a cascade of biological responses. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Key Compounds :

3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4,7-dimethoxy-benzo[b]thiophen-2-yl)-1-propanol (): Replaces the 4-chlorophenyl group with 4-fluorophenyl and substitutes the phenoxyphenoxy group with a 4,7-dimethoxybenzo[b]thiophen moiety. The fluorine atom (less electronegative than chlorine) and methoxy groups alter electronic properties and steric bulk .

1-(4-Chlorophenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol hydrochloride (): Features a 4-methoxyphenyl-piperazine and a 4-chlorophenoxy group. The hydrochloride salt improves aqueous solubility compared to the neutral form .

1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-(1-naphthoxy)propan-2-ol (): Substitutes the phenoxyphenoxy group with a 1-naphthoxy group and introduces a 2-methoxyphenyl on piperazine.

Physicochemical Properties

Compound logP (Predicted) Hydrogen Bond Donors/Acceptors Solubility Key Substituents
Main Compound ~4.5 2 donors, 5 acceptors Low (lipophilic) 4-Chlorophenyl, 3-phenoxyphenoxy
3-[4-(4-Fluorophenyl)piperazin... (3) ~3.8 1 donor, 5 acceptors Moderate 4-Fluorophenyl, dimethoxybenzo[b]thiophen
Hydrochloride salt (6) ~3.2 3 donors, 5 acceptors High (ionized form) 4-Methoxyphenyl, 4-chlorophenoxy
Naphthoxy derivative (13) ~5.0 2 donors, 5 acceptors Very low 2-Methoxyphenyl, 1-naphthoxy
  • The main compound’s dual phenoxy groups contribute to higher lipophilicity (logP ~4.5) compared to analogs with methoxy or polar substituents.
  • The hydrochloride salt in reduces logP and enhances solubility, making it more suitable for oral administration .

Biological Activity

1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol, often referred to as a piperazine derivative, has garnered attention for its potential therapeutic applications due to its diverse biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound's structural formula is represented as:

C32H31ClN2O\text{C}_{32}\text{H}_{31}\text{ClN}_2\text{O}

It features a piperazine ring, a chlorophenyl substituent, and a phenoxyphenoxy moiety, which contribute to its biological activity. The molecular weight is approximately 495.1 g/mol .

Antitumor Activity

Research has indicated that compounds with similar structures exhibit significant antitumor activity. For instance, studies have shown that piperazine derivatives can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation .

Antibacterial and Antifungal Properties

The compound has been evaluated for its antibacterial and antifungal properties. In vitro studies demonstrated that it possesses activity against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. Additionally, antifungal assays revealed effectiveness against common fungal pathogens .

Neuropharmacological Effects

Piperazine derivatives are known for their neuropharmacological effects, primarily due to their interaction with serotonin receptors. The compound may exhibit anxiolytic or antidepressant-like effects by modulating serotonergic pathways .

Case Studies

  • Antitumor Efficacy : A study conducted on a series of piperazine derivatives highlighted that modifications to the piperazine ring significantly influenced antitumor activity. The compound exhibited IC50 values in the low micromolar range against several cancer cell lines .
  • Antibacterial Screening : In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating moderate antibacterial activity .
  • Neuropharmacological Assessment : Behavioral tests in animal models demonstrated that administration of the compound resulted in reduced anxiety-like behaviors compared to controls, suggesting potential therapeutic applications in anxiety disorders .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInhibition of cancer cell proliferation
AntibacterialMIC of 32 µg/mL against S. aureus
AntifungalEffective against common fungal strains
NeuropharmacologicalReduced anxiety-like behavior

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